Sodium trimetaphosphate

概要

説明

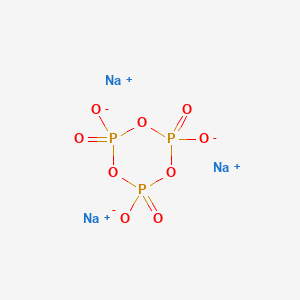

トリメタリン酸ナトリウムは、化学式 Na₃P₃O₉ で表される化学化合物です。これは、ナトリウムのメタリン酸の一種であり、トリメタリン酸のナトリウム塩です。 この化合物は通常、無色または白色の結晶性固体として存在し、食品や建設など、さまざまな業界における特殊な用途で知られています .

合成経路と反応条件:

-

リン酸二水素ナトリウムの加熱: トリメタリン酸ナトリウムは、リン酸二水素ナトリウムを 550°C に加熱することによって工業的に製造されます。この方法は 1955 年に開発され、以下の反応に関与します。

2\text{PO}_4 \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} 3NaH2PO4→Na3P3O9+3H2O

-

オルトリン酸と塩化ナトリウムの熱反応: 別の方法では、600°C でオルトリン酸と塩化ナトリウムを熱反応させます。

3\text{PO}_4 + 3 \text{NaCl} \rightarrow \text{Na}_3\text{P}_3\text{O}_9 + 3 \text{H}_2\text{O} + 3 \text{HCl} 3NaH3PO4+3NaCl→Na3P3O9+3H2O+3HCl

反応の種類:

-

加水分解: トリメタリン酸ナトリウムは加水分解を受け、無環状のトリポリリン酸ナトリウムを形成します。

3\text{P}_3\text{O}_9 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{Na}_3\text{P}_3\text{O}{10} Na3P3O9+H2O→H2Na3P3O10

一般的な試薬と条件:

水: 加水分解反応で使用されます。

アミン: 開環反応で使用されます。

主要な生成物:

トリポリリン酸ナトリウム: 加水分解から生成されます。

無環状化合物: 開環反応から生成されます。

4. 科学研究における用途

トリメタリン酸ナトリウムは、科学研究において幅広い用途があります。

科学的研究の応用

Cross-Linking Agent in Starch Modification

STMP is extensively used as a cross-linking agent to enhance the properties of starches. A study demonstrated that cross-linked tigernut starch (CLTS) prepared with STMP exhibited improved physicochemical properties compared to native starch. The CLTS showed:

- Lower solubility and swelling power

- Enhanced thermal stability

- Better freeze-thaw stability

These characteristics make CLTS suitable for various food applications, such as thickening agents and stabilizers in food products .

Antibacterial Food Packaging

Recent research has highlighted the use of STMP in developing chitosan/methylcellulose composite films for food packaging. The STMP cross-linked films exhibited:

- High antibacterial activity (~99%)

- Increased tensile strength

- Lower swelling ratio and enzymatic degradation

These properties suggest that STMP can significantly enhance the shelf life of food products by providing effective packaging solutions .

Remineralizing Agent for Dentin

STMP has been investigated for its potential as a remineralizing agent in dental applications. A study evaluated its effects on demineralized dentin, showing that STMP could act as an effective antiproteolytic agent, aiding in the remineralization process. This application is particularly relevant in preventing dental caries and enhancing the durability of dental restorations .

Enamel Protection

Incorporating STMP into toothpaste formulations has shown promising results in reducing enamel demineralization when combined with fluoride. This combination enhances the protective effects against caries, making it a valuable ingredient in oral health products .

Conductive Hydrogels

STMP is utilized as a cross-linking additive in the development of conductive hydrogels, such as those based on PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate)). The incorporation of STMP enhances the ionic conductivity of these hydrogels, which are crucial for applications in bioelectronics and cell culture studies .

Structural Enhancements in Polymers

The use of STMP in polymer matrices has been shown to improve mechanical properties and stability. For example, when combined with xanthan gum and silk fibroin, STMP facilitated the formation of interpenetrating networks that enhance material performance under various conditions .

Table 1: Properties of Cross-Linked Tigernut Starch

| Property | Native Starch | Cross-Linked Starch (CLTS) |

|---|---|---|

| Solubility | High | Low |

| Swelling Power | High | Low |

| Thermal Stability | Moderate | High |

| Freeze-Thaw Stability | Poor | Excellent |

Table 2: Effectiveness of STMP in Dental Applications

作用機序

トリメタリン酸ナトリウムの作用機序は、他の分子と架橋を形成する能力に関係しています。 生体医用アプリケーションでは、導電性ポリマーと物理的な架橋を形成することにより、ハイドロゲルの導電率と機械的特性を強化します . 食品包装では、他の化合物との静電相互作用を確立することにより、複合フィルムの引張強度と抗菌性を向上させています .

類似化合物:

トリポリリン酸ナトリウム (Na₅P₃O₁₀): 構造は似ていますが、リン酸ユニットの数が異なります。

テトラポリリン酸ナトリウム (Na₆P₄O₁₃): 4 つのリン酸ユニットを含み、用途が異なります。

独自性:

類似化合物との比較

Sodium Triphosphate (Na₅P₃O₁₀): Similar in structure but differs in the number of phosphate units.

Sodium Tetraphosphate (Na₆P₄O₁₃): Contains four phosphate units and has different applications.

Uniqueness:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for cross-linking polysaccharides with sodium trimetaphosphate (STMP)?

- Methodology : Cross-linking efficiency depends on pH, reaction time, and base concentration. For example, alkaline conditions (pH 10–12) using NaOH, reaction times of 0.5–4 hours, and varying STMP concentrations (3–10% w/w) are common. Reaction progress can be monitored via <sup>31</sup>P NMR spectroscopy to track phosphate grafting and quantify cross-link density .

- Key Considerations : Excess base (e.g., 4% NaOH) may accelerate hydrolysis of STMP to sodium tripolyphosphate (STPP), reducing cross-linking efficiency. Use FTIR-ATR to confirm esterification peaks at 1,240 cm<sup>−1</sup> (P=O) and 1,020 cm<sup>−1</sup> (P–O–C) .

Q. How can STMP-modified materials be characterized for structural changes?

- Methodology :

- Thermal Analysis : DSC/TG to assess thermal stability shifts (e.g., increased degradation temperature in cross-linked starch films) .

- XRD : Amorphous-to-crystalline transitions indicate cross-linking (e.g., loss of starch’s A-type crystallinity) .

- Rheology : Shear-thinning behavior in STMP-crosslinked zein suggests altered viscoelastic properties .

Q. What in vitro models are suitable for evaluating STMP’s efficacy in dental remineralization?

- Methodology :

- pH-Cycling : Demineralize bovine enamel with lactic acid (pH 4.8–5.0), then apply STMP-fluoride gels. Surface hardness recovery (ΔSH%) and transverse microradiography quantify remineralization .

- Biofilm Models : Mixed-species biofilms (e.g., S. mutans and C. albicans) on hydroxyapatite disks under sucrose exposure. Measure biofilm pH, calcium/phosphate depletion, and FTIR to track mineral recovery .

Advanced Research Questions

Q. How does STMP influence the adsorption/desorption dynamics of calcium phosphate precursors in collagen mineralization?

- Methodology :

- Biomimetic Systems : Soak type I collagen in metastable calcium phosphate solutions with STMP (0.1–1.0 wt%). Use TEM to observe intrafibrillar mineralization and SAED to confirm hydroxyapatite crystallinity .

- Contradictions : STMP alone may fail to stabilize amorphous calcium phosphate (ACP) nanoparticles; synergistic use with polyacrylic acid (PAA) enhances ACP infiltration into collagen fibrils .

Q. What experimental designs resolve contradictions in STMP’s anti-biofilm activity across studies?

- Methodology :

- Variable Control : Standardize biofilm age, species ratio, and nutrient availability. For example, 72-hour biofilms with S. mutans:C. albicans at 1:1 CFU/mL in TSB + 1% sucrose .

- Mechanistic Probes : Use qPCR to assess acidogenicity (ldh gene expression) and confocal microscopy with LIVE/DEAD staining to quantify biofilm viability under STMP treatment .

- Data Interpretation : Conflicting results may arise from differences in STMP concentration (0.5–2.0% w/v) or fluoride co-administration, which alters ion bioavailability .

Q. How can STMP enhance the rheological properties of biopolymers for controlled drug delivery?

- Methodology :

- Cross-Linking Optimization : For high-amylose starch, use 2–4% NaOH and 1–3% STMP to achieve 20–40% cross-link density. Swelling studies in simulated gastric/intestinal fluids predict drug release kinetics .

- Dual Modification : Combine STMP with citric acid for pH-sensitive hydrogels. Characterize via oscillatory rheometry (storage modulus G’) and sustained release assays (e.g., diclofenac over 12 hours) .

Q. What advanced techniques validate STMP’s role in phosphate-based polymer cross-linking?

- Methodology :

- Solid-State NMR : <sup>31</sup>P MAS NMR distinguishes cyclic trimetaphosphate (δ = −21 ppm) from linear tripolyphosphate (δ = −6 ppm) in cross-linked networks .

- XPS : Quantify surface phosphorus content and oxidation states (e.g., P<sup>5+</sup> in STMP vs. P<sup>3+</sup> in residual starch) .

Q. Contradictions and Limitations

- Dental Applications : While 2.5% STMP enhances fluoride remineralization in shallow lesions (≤100 µm), deeper lesions (>300 µm) show limited efficacy due to diffusion barriers .

- Cross-Linking Efficiency : Higher STMP concentrations (>5%) may induce excessive hydrophilicity, compromising mechanical strength in starch films .

特性

Key on ui mechanism of action |

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation. |

|---|---|

CAS番号 |

7785-84-4 |

分子式 |

H3NaO9P3 |

分子量 |

262.93 g/mol |

IUPAC名 |

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6) |

InChIキー |

DTDZJFRNMABDAF-UHFFFAOYSA-N |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

異性体SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

正規SMILES |

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na] |

Key on ui other cas no. |

7785-84-4 |

物理的記述 |

Dry Powder; NKRA; Liquid; Other Solid Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline] |

関連するCAS |

13566-25-1 (Parent) |

賞味期限 |

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/ |

同義語 |

calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。